
Bromide ion
Overview
Description
Bromide ion belongs to the class of inorganic compounds known as homogeneous halogens. These are inorganic non-metallic compounds in which the largest atom is a nobel gas. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, this compound is primarily located in the cytoplasm. This compound is a potentially toxic compound.
Bromide is a halide anion and a monoatomic bromine. It is a conjugate base of a hydrogen bromide.
Mechanism of Action
Target of Action
The primary target of the bromide ion is the GABAA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. Bromide ions permeate the GABAA receptors more efficiently than chloride ions . They enhance the binding affinity of flunitrazepam and diazepam to GABAA receptors .
Mode of Action
Bromide ions exert their effects by permeating the GABAA receptors . They block seizures induced by the GABAA receptor antagonists pentylenetetrazol and picrotoxin . As a halide, the this compound is handled similarly to chloride. Because its hydrated diameter is less than that of chloride, it may pass through the membrane channels more readily and cause a hyperpolarization of the transmembrane potential, making neurons less likely to initiate a seizure discharge or to participate in the spread of the seizure .
Biochemical Pathways
Bromide ions affect the GABA neurotransmission pathway . They enhance paired pulse inhibition and GABA-mediated inhibitory postsynaptic currents . Bromide may also inhibit the action of carbonic anhydrase similarly to acetazolamide, which also has some antiepileptic activity .
Pharmacokinetics
The biological half-life of bromide in the human body is long (12 days) compared with many pharmaceuticals, making dosing challenging . The similarity of bromide to chloride entails an important pharmacokinetic interaction; both ions compete for tubular reabsorption . The biological half-life of bromide can be decreased by administering surplus chloride ions .
Result of Action
The result of this compound action is primarily observed in its anticonvulsant effects. Bromide ions block seizures and act as sedatives . They also enhance the binding affinity of certain drugs to GABAA receptors, which can have a calming effect .
Action Environment
The action of bromide ions can be influenced by environmental factors. For example, bromide ions occur naturally in surface water and groundwater and exhibit seasonal fluctuations in levels . This compound levels can increase as a result of either saltwater intrusion resulting from drought conditions or pollution . These environmental factors can influence the concentration of bromide ions in the body and thus their action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Bromide ion plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme myeloperoxidase, which catalyzes the formation of hypobromous acid from this compound and hydrogen peroxide. This reaction is crucial for the antimicrobial activity of neutrophils. This compound also interacts with chloride channels, influencing their function and affecting cellular ion balance .
Cellular Effects
This compound affects various types of cells and cellular processes. In neurons, it can influence cell signaling pathways by modulating the activity of chloride channels. This modulation can impact neurotransmitter release and neuronal excitability. This compound has also been shown to affect gene expression and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses and energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context. For instance, this compound can inhibit the activity of certain dehydrogenases, affecting cellular respiration. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its concentration can decrease due to degradation or interaction with other compounds. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and apoptosis. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing neuronal function. At high doses, it can be toxic and cause adverse effects, including neurotoxicity and disruption of electrolyte balance. Threshold effects have been observed, where the impact of this compound becomes significant only above certain concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes. For example, it can inhibit the activity of lactate dehydrogenase, affecting glycolysis and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via chloride channels and other ion transporters. This compound can also bind to proteins such as albumin, affecting its distribution and localization within the body. These interactions influence the accumulation and activity of this compound in different tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lysosomes. Its activity and function can be influenced by its subcellular localization. For instance, this compound in mitochondria can affect mitochondrial respiration and energy production. Post-translational modifications and targeting signals can direct this compound to specific organelles, impacting its biochemical effects .
Properties
IUPAC Name |
bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH/h1H/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELXLSAUQHCOX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043967 | |
| Record name | Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Bromide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
35 mg/mL at 20 °C | |
| Record name | Bromide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24959-67-9, 7726-95-6 | |
| Record name | Bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24959-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromide ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024959679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMIDE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/952902IX06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-7.25 °C | |
| Record name | Bromide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Q1: What is the molecular formula and weight of bromide ion?
A1: The this compound (Br-) is a single atom with a molecular weight of 79.904 g/mol.
Q2: How does this compound interact with organic molecules?
A2: Bromide ions can participate in nucleophilic substitution reactions with organic molecules. For example, they react with epoxides to form bromohydrins. This reaction is influenced by the structure of the epoxide and the presence of other nucleophiles like water. [] Additionally, bromide ions can impact the degradation of pharmaceuticals and personal care products (PPCPs) during water treatment processes involving UV irradiation and chlorine. []
Q3: Can bromide ions affect enzyme activity?
A3: Yes, studies show that methyl bromide gas exposure can inhibit creatine kinase (CK) activity in rat brains. This inhibition is suggested to be a sensitive indicator of methyl bromide intoxication and potentially linked to its neurotoxicity. []
Q4: How do bromide ions influence the formation of disinfection by-products (DBPs)?
A4: Bromide ions can react with chlorine during water disinfection, leading to the formation of brominated DBPs like bromophenols and bromoacetic acids. The presence of bromide ions can significantly alter the distribution of DBPs formed, generally decreasing chlorinated DBPs while increasing brominated ones. [, , ]
Q5: What is the role of bromide ions in the stability of gold nanorods?
A5: Bromide ions play a critical role in the seed-mediated growth of gold nanorods. They contribute to the formation of a dense stabilization layer around the nanorods, influencing their shape and dimensions. Contrary to the commonly accepted mechanism of micelle-templated growth, bromide ions can effectively facilitate nanorod growth even at surfactant concentrations below the critical micelle concentration. []
Q6: How do bromide ions participate in catalytic reactions?
A6: Bromide ions can act as catalysts or co-catalysts in various reactions. For example, the reaction between hydrogen peroxide and bromide ions, typically slow, is significantly accelerated in the presence of the water-soluble organometallic oxide CH3ReO3. This catalytic process involves the formation of peroxide-rhenium adducts that subsequently react with bromide ions to yield hypobromous acid (HOBr). []
Q7: Can bromide ions influence the selectivity of chemical reactions?
A7: Yes, the presence of bromide ions can alter reaction pathways and product selectivity. In the bromination of olefins, bromide ions compete with water to react with a reaction intermediate, influencing the ratio of dibromide and bromohydrin products formed. []
Q8: How are computational methods used to study this compound interactions?
A8: Computational tools like molecular dynamics simulations and density functional theory (DFT) calculations are valuable for understanding this compound behavior. These methods can predict the distribution of bromide ions within complex systems, such as reverse micelles or at liquid-gas interfaces, and provide insights into their interactions with other molecules. [, ]
Q9: Can computational models predict the impact of bromide ions on material properties?
A9: Yes, computational models can be used to design and optimize materials with desired properties, such as corrosion resistance. For example, DFT calculations can predict the electronic structure and stability of titanium alloys with varying compositions, guiding the development of alloys resistant to this compound-induced corrosion. []
Q10: What are the environmental concerns associated with bromide ions?
A10: Bromide ions in water can lead to the formation of brominated disinfection by-products (DBPs) during chlorination. These brominated DBPs can be more toxic and persistent than their chlorinated counterparts, posing potential risks to human health and the environment. [, , ]
Q11: How can the formation of brominated DBPs be minimized during water treatment?
A11: Several strategies can be employed to reduce brominated DBP formation, including using alternative disinfectants, optimizing treatment conditions like pH and contact time, and implementing advanced oxidation processes that can effectively degrade bromide ions and organic precursors. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

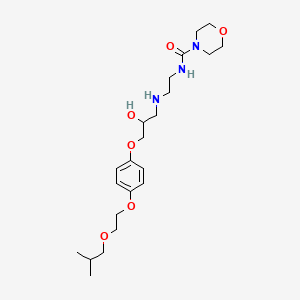
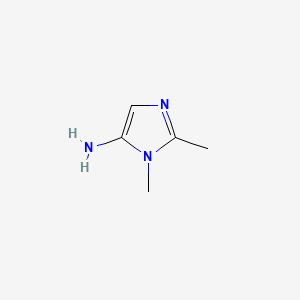
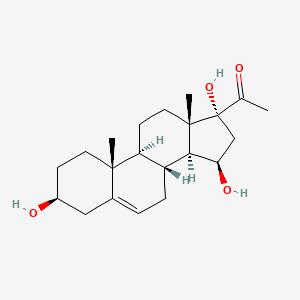
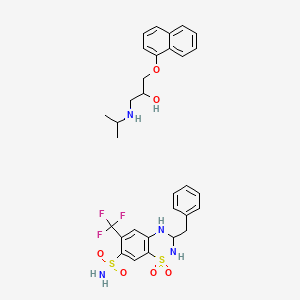
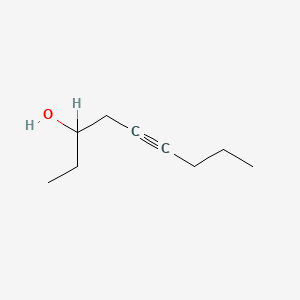
![1,5-Diazabicyclo[3.2.2]nonane](/img/structure/B1204371.png)
![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)
![2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1204374.png)

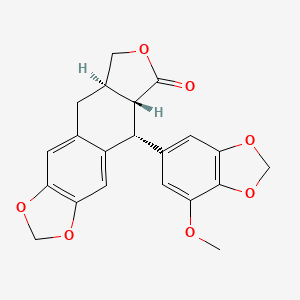
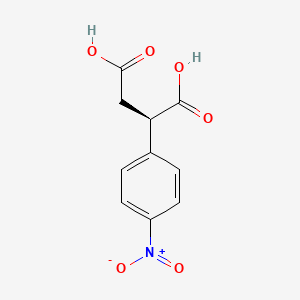
![2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1204378.png)

